Luprostiol

Description

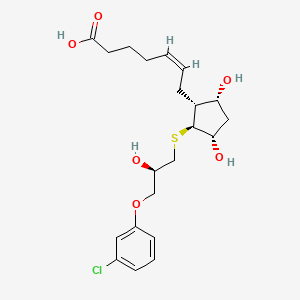

Structure

3D Structure

Properties

IUPAC Name |

7-[2-[3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUDFIMHDRJVLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867262 | |

| Record name | 7-(2-{[3-(3-Chlorophenoxy)-2-hydroxypropyl]sulfanyl}-3,5-dihydroxycyclopentyl)hept-5-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Luprostiol Pharmacodynamics in Domestic Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to manage the reproductive cycles of domestic animals. Its primary pharmacodynamic effect is the induction of luteolysis, the regression of the corpus luteum (CL), which is a fundamental process for controlling the onset of estrus and ovulation. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in key domestic animal models, including cattle, swine, horses, and small ruminants. It details the underlying signaling pathways, summarizes quantitative data from various studies, and outlines experimental protocols for its application.

Mechanism of Action: The PGF2α Signaling Cascade

This compound exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that ultimately lead to the demise of the CL.

The signaling pathway is initiated by the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC).[1] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for the downstream effects of PGF2α.[1] These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK).[1] Ultimately, this signaling cascade culminates in the induction of apoptosis (programmed cell death) in the luteal cells, leading to the structural and functional regression of the corpus luteum.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound across various domestic animal models.

Table 1: this compound Dosage and Efficacy in Estrus Synchronization

| Animal Model | Dosage | Time to Estrus | Estrus Response Rate | Reference(s) |

| Cattle (Beef Heifers) | 15 mg | 48-120 hours | 70-80% | |

| Sheep | 7.5 mg | 36 ± 2.3 hours | High | |

| Goats (Black Bengal) | 7.5 mg | 30-42 hours | High | |

| Mares | 3.75 mg | Not specified | Not specified |

Table 2: this compound for Induction of Parturition

| Animal Model | Dosage | Time to Farrowing/Parturition | Efficacy | Reference(s) |

| Swine (Sows) | 7.5 mg | 26.3 ± (not specified) hours | Effective | |

| Swine (Sows) + Oxytocin | 7.5 mg this compound + 30 IU Oxytocin (24h later) | 2.1 ± 1.6 hours after Oxytocin | 84% responded | |

| Goats | 7.5 mg | 33.3 ± 0.9 hours | Effective | |

| Goats | 3.75 mg | 34.1 ± 1.8 hours | Effective |

Table 3: Comparative Efficacy of this compound and Other Prostaglandins

| Animal Model | Drug Comparison | Parameter | Results | Reference(s) |

| Mares | This compound (3.75 mg) vs. d-cloprostenol (22.5 µg) | Interval from treatment to ovulation | 9.4 ± 0.4 days (this compound) vs. 9.4 ± 1.3 days (d-cloprostenol) | |

| Swine (Sows) | This compound (7.5 mg) vs. Lutalyse (10 mg) | Time to first pig | 26.3 hours (this compound) vs. 25.8 hours (Lutalyse) | |

| Goats | This compound (7.5 mg) vs. R-Cloprostenol (75 µg) | Interval from injection to parturition | 33.3 ± 0.9 hours (this compound) vs. 35.1 ± 1.5 hours (R-Cloprostenol) |

Table 4: Hormonal Effects of this compound

| Animal Model | Dosage | Effect on Progesterone | Effect on Luteinizing Hormone (LH) | Reference(s) |

| Swine (Sows) | 7.5 mg | Rapid decline (P<0.05) within 24 hours | Not specified | |

| Mares | 3.75 mg | Significant decline to baseline within 2 days | Not specified | |

| Goats | 7.5 mg / 3.75 mg | Intense drop (<2 ng/ml) at 24 hours post-induction | Not specified | |

| Sheep (Immature) | Progesterone implant (mimicking luteal phase) | Not applicable | Decreased serum LH to <0.5 ng/ml within 4 hours |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline common experimental protocols for the use of this compound.

Estrus Synchronization in Cattle (Heifers)

A common protocol for estrus synchronization in cattle using a prostaglandin F2α analog like this compound is the "Select Synch" protocol.

Objective: To synchronize estrus in a group of cycling beef heifers.

Materials:

-

This compound (or other PGF2α analog)

-

Gonadotropin-releasing hormone (GnRH)

-

Syringes and needles (18-gauge, 1.5-inch)

-

Estrus detection aids (e.g., tail paint, heat detection patches)

-

Record-keeping system

Procedure:

-

Day 0: Administer an intramuscular (IM) injection of GnRH to all heifers. This will synchronize follicular wave emergence.

-

Day 7: Administer an IM injection of this compound (15 mg). This will cause luteolysis in heifers that responded to the initial GnRH injection and in those that had a functional corpus luteum at the start of the protocol.

-

Estrus Detection and Artificial Insemination (AI):

-

Begin intensive estrus detection immediately following the this compound injection and continue for at least 72-96 hours.

-

Artificially inseminate heifers approximately 12 hours after the onset of standing estrus.

-

Induction of Parturition in Sows

This protocol is designed to induce farrowing in sows to allow for supervision and management of the farrowing process.

Objective: To induce parturition in pregnant sows on a predetermined day.

Materials:

-

This compound

-

Oxytocin (optional)

-

Syringes and needles

-

Farrowing facilities and equipment

Procedure:

-

Day 112 of Gestation: Administer a single IM injection of this compound (7.5 mg) to the sow.

-

Monitoring: Closely monitor the sow for signs of impending parturition (e.g., nesting behavior, presence of milk). Farrowing is expected to occur within approximately 24-30 hours.

-

Optional Oxytocin Administration: If farrowing has not commenced within 24 hours of the this compound injection, an injection of oxytocin (10-30 IU) can be administered to stimulate uterine contractions. Parturition typically begins within a few hours of oxytocin administration.

Experimental Workflow: Estrus Synchronization in a Heifer Herd

The following diagram illustrates a typical experimental workflow for an estrus synchronization protocol in a herd of beef heifers.

Conclusion

This compound is a valuable and effective pharmacodynamic agent for the manipulation of the estrous cycle and induction of parturition in a variety of domestic animal species. Its mechanism of action, centered on the induction of luteolysis via the PGF2α signaling pathway, is well-understood. The quantitative data presented in this guide demonstrate its efficacy and provide a basis for the development of effective reproductive management protocols. The detailed experimental methodologies and workflows serve as a practical resource for researchers and professionals in the field of animal science and drug development. Further research may continue to refine optimal dosages and protocols for specific breeds and management systems, as well as explore potential new applications for this versatile reproductive hormone analog.

References

An In-depth Technical Guide to the Binding Affinity of Luprostiol with the Prostaglandin F2 Alpha Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Luprostiol and the Prostaglandin F2 Alpha (FP) Receptor

This compound is a potent luteolytic agent that functions by mimicking the action of endogenous PGF2α.[1] The primary target of this compound is the FP receptor, a member of the prostanoid receptor family.[3] The FP receptor is expressed in various tissues, including the corpus luteum, myometrium, and ciliary muscle, and is involved in a wide range of physiological processes such as female reproductive functions, smooth muscle contraction, and intraocular pressure regulation.[3] Upon agonist binding, the FP receptor undergoes a conformational change, initiating a cascade of intracellular signaling events.

Quantitative Binding Data for FP Receptor Ligands

While direct inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values for this compound are not extensively reported in the literature, the binding affinities of several other PGF2α analogs have been well-characterized. This data provides a valuable benchmark for contextualizing the potential affinity of this compound. A lower Ki value is indicative of a higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) |

| Travoprost acid | Prostaglandin FP | 35 ± 5 nM |

| Latanoprost acid | Prostaglandin FP | 98 nM |

| Bimatoprost acid | Prostaglandin FP | 83 nM |

| Unoprostone | Prostaglandin FP | 5.9 µM to > 22 µM |

| PGF2α | Prostaglandin FP | High affinity (specific Ki varies) |

| d-Cloprostenol | Prostaglandin FP | Potency comparable to PGF2α |

Note: Ki values can vary between studies due to different experimental conditions.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a compound like this compound for the FP receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is specifically bound to the receptor.

Objective

To determine the inhibition constant (Ki) of this compound for the prostaglandin FP receptor.

Materials

-

Radioligand: [³H]-Prostaglandin F2α ([³H]-PGF2α)

-

Receptor Source: Membrane preparations from tissues known to express FP receptors (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant human FP receptor (e.g., HEK293 or CHO cells).

-

Competitor: this compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Cell harvester and Scintillation counter

Methodology

-

Membrane Preparation:

-

Homogenize the receptor-containing tissue or cells in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend. Determine the protein concentration using a suitable method (e.g., BCA protein assay).

-

-

Binding Assay:

-

In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [³H]-PGF2α.

-

Non-specific Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and a high concentration of unlabeled PGF2α (e.g., 10 µM).

-

Competition Binding: Assay buffer, membrane preparation, [³H]-PGF2α, and serial dilutions of this compound.

-

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filters.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Prostaglandin F2 Alpha Receptor Signaling Pathway

The FP receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade ultimately leads to various physiological responses, such as smooth muscle contraction.

Conclusion

This compound exerts its biological effects through agonism at the prostaglandin F2 alpha receptor. While specific binding affinity data for this compound remains to be fully elucidated in publicly accessible literature, the established methodologies for competitive radioligand binding assays provide a clear path for its determination. A comprehensive understanding of its binding characteristics, in comparison to other PGF2α analogs, is essential for its effective application and for guiding future research in the development of more selective and potent therapeutic agents targeting the FP receptor.

References

The Discovery and Chemical Development of Luprostiol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for other reproductive management applications. Its development emerged from a period of intense research in the 1970s focused on modifying the natural prostaglandin structure to enhance therapeutic efficacy and stability. This technical guide provides an in-depth exploration of the discovery, chemical development, and mechanism of action of this compound. It includes a plausible synthetic pathway based on established prostaglandin synthesis methodologies, a detailed examination of its biological activity and signaling cascade, and a discussion of the structure-activity relationships that guided its design. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of reproductive endocrinology.

Discovery and Historical Context

This compound was developed by Imperial Chemical Industries (ICI) in the 1970s and was assigned the research code ICI 81,008. This period was marked by a surge in prostaglandin research, with companies like The Upjohn Company and ICI actively investigating the therapeutic potential of these lipid compounds and their synthetic analogs. The initial discovery of PGF2α's luteolytic properties spurred efforts to create more stable and potent analogs for veterinary and human medicine.

Chemical Development

The chemical structure of this compound is 7-[2-[[3-(3-chlorophenoxy)-2-hydroxypropyl]thio]-3,5-dihydroxycyclopentyl]-5-heptenoic acid.[1] This structure incorporates key modifications to the natural PGF2α molecule, aimed at enhancing its luteolytic activity and metabolic stability.

Plausible Synthesis Pathway

A specific, detailed synthesis protocol for this compound is not publicly documented. However, its synthesis can be conceptualized through the lens of the well-established Corey synthesis of prostaglandins, a landmark in organic chemistry. This multi-step process allows for the stereocontrolled construction of the prostaglandin core and the subsequent addition of the alpha and omega side chains.

A plausible synthetic workflow for this compound, adapted from the Corey synthesis, would involve the following key stages:

-

Corey Lactone Formation: The synthesis would likely begin with the construction of the "Corey lactone," a key bicyclic intermediate that establishes the correct stereochemistry of the cyclopentane ring.

-

Omega Chain Installation: The omega chain, which in this compound is a modified 3-(3-chlorophenoxy)-2-hydroxypropylthio group, would be introduced. This is a significant deviation from the natural PGF2α and is a key feature of this compound's design. This step would likely involve the reaction of a suitable thiol with an epoxide precursor.

-

Alpha Chain Installation: Following the installation of the omega chain, the lactone would be reduced to a lactol, and the alpha chain (5-heptenoic acid) would be introduced via a Wittig reaction.

-

Deprotection and Purification: The final steps would involve the removal of protecting groups and purification of the final this compound molecule.

Logical Flow of a Plausible this compound Synthesis

Caption: A logical workflow for the plausible synthesis of this compound.

Structure-Activity Relationships (SAR)

The specific SAR studies that led to the design of this compound are not extensively published. However, based on the general understanding of PGF2α analogs, the following structural features of this compound are likely key to its activity:

-

Omega Chain Modification: The replacement of the aliphatic omega chain of PGF2α with a substituted phenoxypropylthio group is the most significant modification. This change is known to increase the metabolic stability of the molecule by preventing oxidation of the C15-hydroxyl group, a primary route of inactivation for natural prostaglandins. The chlorophenoxy group likely enhances binding affinity to the prostaglandin F (FP) receptor.

-

Thioether Linkage: The introduction of a thioether linkage in the omega chain is a unique feature that can influence the molecule's conformation and binding properties.

-

Core Prostaglandin Structure: The retention of the core cyclopentane ring with its hydroxyl groups and the carboxylic acid-containing alpha chain is essential for recognition and activation of the FP receptor.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the FP receptor initiates a signaling cascade that leads to luteolysis, the regression of the corpus luteum.

Prostaglandin F Receptor Signaling Pathway

The activation of the FP receptor by this compound triggers the following signaling pathway:

-

Receptor Binding and G-protein Activation: this compound binds to the FP receptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.

-

Phospholipase C Activation: The activated alpha subunit of Gq (Gαq) stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC and elevated intracellular Ca2+ levels trigger a cascade of downstream events, including the activation of other kinases and transcription factors, which ultimately lead to changes in gene expression and cellular function, culminating in luteolysis.

This compound-Induced FP Receptor Signaling Cascade

Caption: Signaling pathway activated by this compound binding to the FP receptor.

Quantitative Biological Data

| Species | Dosage | Effect on Progesterone | Time to Estrus | Reference |

| Mare | 3.75 mg (i.m.) | Significant decline to baseline within 2 days | 9.4 ± 0.4 days to ovulation | [2] |

Experimental Protocols

In Vivo Luteolytic Activity Assessment

Objective: To determine the luteolytic efficacy of this compound in a target species (e.g., mare).

Methodology:

-

Animal Selection: Select healthy, cycling adult female animals with a confirmed corpus luteum (CL) via ultrasonography.

-

Treatment Groups: Randomly assign animals to a treatment group (this compound at a specified dose) and a control group (vehicle).

-

Blood Sampling: Collect blood samples via jugular venipuncture at regular intervals (e.g., 0, 12, 24, 48, 72 hours) post-treatment.

-

Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Estrus Detection: Monitor animals for behavioral signs of estrus and perform regular transrectal ultrasonography to track follicular development and ovulation.

-

Data Analysis: Compare the changes in progesterone concentrations and the timing of estrus and ovulation between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).

Workflow for In Vivo Luteolytic Activity Assay

References

Navigating the Physicochemical Landscape of Luprostiol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, is a potent luteolytic agent utilized in veterinary medicine. A thorough understanding of its solubility and stability in common laboratory solvents is paramount for accurate experimental design, formulation development, and the generation of reliable scientific data. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, supplemented with established methodologies for its characterization. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from the closely related parent compound, PGF2α, to provide reasonable estimations. Furthermore, detailed experimental protocols are outlined to empower researchers to conduct their own precise assessments.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in various experimental and formulation settings. While specific quantitative solubility data for this compound is scarce, qualitative information indicates its solubility in dimethyl sulfoxide (DMSO). To provide a more comprehensive, albeit estimated, profile, the following table includes data for the structurally similar PGF2α.

Table 1: Solubility of this compound and the Related Prostaglandin F2α

| Solvent | This compound Solubility | Prostaglandin F2α Solubility (Estimate for this compound) |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | >100 mg/mL |

| Ethanol | Data not available | >100 mg/mL |

| Methanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Phosphate Buffered Saline (PBS), pH 7.2 | Data not available | ~10 mg/mL |

Note: The quantitative data for Prostaglandin F2α is provided as a reasonable estimate for this compound due to structural similarity. Researchers should determine the precise solubility of this compound for their specific applications.

Stability Characteristics and Degradation Pathways

The stability of this compound is a crucial factor for ensuring its potency and purity during storage and experimentation. As a prostaglandin analogue, its stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

The primary known degradation pathway for this compound is the β-oxidation of the carboxylic acid side chain [2]. This metabolic-like degradation shortens the alpha chain of the molecule, leading to a loss of biological activity.

Prostaglandins, in general, are known to be unstable in aqueous solutions, particularly under acidic or alkaline conditions, where they can undergo hydrolysis and other rearrangements.

For optimal stability, it is recommended to store this compound as a solid powder in a dry, dark place at -20°C. If prepared as a stock solution in an organic solvent such as DMSO, it should also be stored at -20°C or lower for long-term use[1].

Caption: Primary degradation pathway of this compound.

Experimental Protocols

To facilitate the in-house determination of this compound's physicochemical properties, the following section details standardized experimental protocols.

Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in various laboratory solvents using the static equilibrium method.

-

Materials:

-

This compound powder

-

Selected laboratory solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, purified water, PBS at various pH values)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

-

Procedure:

-

Add an excess amount of this compound powder to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Tightly cap the vials and vortex thoroughly for 2 minutes.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Caption: Experimental workflow for solubility determination.

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

-

Materials:

-

This compound stock solution (in a suitable solvent like acetonitrile or methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system

-

-

Procedure:

-

Acid Hydrolysis: Mix this compound solution with an equal volume of 1M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 1M NaOH before analysis.

-

Base Hydrolysis: Mix this compound solution with an equal volume of 1M NaOH. Incubate at room temperature for a specified time. Neutralize with 1M HCl before analysis.

-

Oxidative Degradation: Mix this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) in an oven for a specified duration. Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be protected from light.

For each condition, analyze the stressed samples by a suitable stability-indicating HPLC method at various time points and compare with an unstressed control sample.

-

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.

-

Instrumentation: HPLC with a photodiode array (PDA) or mass spectrometer (MS) detector.

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Optimization:

-

Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Inject a mixture of stressed samples (from the forced degradation study) to observe the separation of the parent drug and degradation products.

-

Adjust the gradient, pH of the aqueous phase, and organic modifier to achieve adequate resolution between all peaks.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Caption: Logical flow for developing a stability-indicating HPLC method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. While specific quantitative data for this compound remains limited, the information on the closely related PGF2α, combined with the detailed experimental protocols provided, offers a robust framework for scientists to perform their own comprehensive assessments. A thorough characterization of this compound's physicochemical properties will undoubtedly contribute to its effective and reliable application in scientific research and veterinary medicine.

References

Luprostiol: A Technical Guide to its Biological Activity and Luteolytic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized primarily in veterinary medicine.[1] As a selective agonist for the prostaglandin F receptor (FP receptor), its principal pharmacological action is luteolysis, the regression of the corpus luteum (CL). This activity makes it a valuable tool for the synchronization of estrus and management of various reproductive conditions in livestock. This technical guide provides an in-depth overview of this compound's biological activity, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Biological Activity and Luteolytic Function

This compound's primary biological function is to induce luteolysis in animals with a functional corpus luteum.[2] The corpus luteum is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. By binding to and activating FP receptors on luteal cells, this compound initiates a cascade of events that leads to the cessation of progesterone production (functional luteolysis) and subsequent cellular degradation of the CL (structural luteolysis).[3][4]

The physiological consequences of this compound-induced luteolysis include a rapid decline in circulating progesterone levels, which in turn removes the negative feedback on the hypothalamus and pituitary gland. This allows for the release of gonadotropin-releasing hormone (GnRH) and subsequently follicle-stimulating hormone (FSH) and luteinizing hormone (LH), leading to follicular development, estrus (heat), and ovulation.[2] This predictable control over the estrous cycle is widely exploited for timed artificial insemination protocols in cattle and horses.

In vitro studies on bovine luteal cells have demonstrated that this compound exhibits potent cytotoxic and pro-apoptotic effects, surpassing those of naturally occurring PGF2α and other synthetic analogs like dinoprost and cloprostenol. Furthermore, this compound has been shown to be the most potent of these analogs in stimulating intracellular calcium mobilization in bovine luteal cells, a key event in its signaling cascade.

Mechanism of Action

This compound exerts its effects by acting as an agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein.

Upon binding of this compound to the FP receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C-β (PLCβ).

-

Second Messenger Generation: Activated PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Downstream Effects: The rise in intracellular calcium and activation of PKC lead to a variety of downstream cellular responses that culminate in luteolysis. These include inhibition of progesterone synthesis, induction of apoptosis (programmed cell death) through the activation of caspases, and changes in blood flow to the corpus luteum.

References

- 1. researchgate.net [researchgate.net]

- 2. The PGF2α agonists this compound and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis, autophagic cell death, and necroptosis: different types of programmed cell death in bovine corpus luteum regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. josvasmouau.com [josvasmouau.com]

Pharmacokinetic Profile of Luprostiol in Bovine Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine, primarily in cattle, for the synchronization of estrus and other reproductive management purposes.[1] Its principal mechanism of action is luteolysis, the regression of the corpus luteum, which leads to a decrease in progesterone production and the initiation of a new estrous cycle.[2] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential residues in food-producing animals. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in bovine species, based on available scientific literature.

Pharmacokinetic Data

The pharmacokinetic parameters of this compound in bovine species have been investigated following intramuscular administration. The available data, primarily from studies utilizing radiolabeled compounds, are summarized below.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Cows

| Parameter | Value | Species/Study Condition | Reference |

| Cmax | 35.58 ng this compound equivalent/ml | Lactating Cows (First Study) | [1] |

| 31.96 ng this compound equivalent/ml | Lactating Cows (Second Study) | [1] | |

| Tmax | 20 minutes | Lactating Cows (First Study) | [1] |

| 15 minutes | Lactating Cows (Second Study) | ||

| 17.5 minutes | Cows | ||

| Half-life (t½) | 2 hours | Cattle |

Note: Data from radiolabeled studies represent the total radioactivity of the parent compound and its metabolites.

Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, intramuscular)

| Tissue | 12 hours | 1 day | 3 days | Reference |

| Injection Site | - | 250 ppb | 11 ppb | |

| Liver | < 2 ppb | - | - | |

| Kidney | < 2 ppb | - | - | |

| Fat | < 2 ppb | - | - | |

| Muscle | < 2 ppb | - | - | |

| Milk | < 2 ppb | - | - |

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption: Following intramuscular injection in cattle, this compound is rapidly absorbed from the injection site. Peak plasma concentrations are generally achieved within 15 to 20 minutes.

Distribution: Distribution studies have indicated that this compound does not specifically accumulate in any particular organ. It distributes to the kidney, liver, fat, and muscle, with concentrations decreasing in that order. The radioactivity from radiolabeled studies was found to be preferentially located in the liver, kidney, and intestinal tract, with rapid excretion occurring within 24 hours.

Metabolism: this compound undergoes extensive metabolism in cattle. The primary metabolic pathway is the β-oxidation of the carboxylic acid side chain, leading to the formation of tetranor-luprostiol and its derivatives. This process effectively shortens the side chain of the molecule. Several metabolites have been detected in urine, and it is understood that only a small fraction of the drug is excreted in its unchanged form.

Excretion: The elimination of this compound and its metabolites from the body is rapid. Within 24 hours of administration, a significant portion of the dose is excreted through both urine and feces. In lactating cows, only a very small fraction of the administered dose is excreted in the milk.

Mechanism of Action and Signaling Pathway

As a PGF2α analogue, this compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR) on the luteal cells of the corpus luteum. This binding initiates a cascade of intracellular events that lead to the functional and structural regression of the corpus luteum.

Caption: this compound signaling pathway in bovine luteal cells.

The binding of this compound to the G-protein coupled PTGFR activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). This activation of PKC and other downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leads to the inhibition of progesterone synthesis and induces apoptosis (programmed cell death) of the luteal cells, resulting in luteolysis.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic analysis of this compound in bovine species are not extensively published. However, a general methodology can be outlined based on standard practices for pharmacokinetic studies of prostaglandins in cattle.

Experimental Workflow for a Pharmacokinetic Study of this compound in Cattle

References

An In-depth Technical Guide to the Metabolic Pathway of Luprostiol in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α). This compound is utilized in veterinary medicine for the synchronization of estrus and induction of parturition in various species, including cattle, pigs, horses, sheep, and goats[1]. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic regimens and ensuring food safety.

Absorption and Distribution

Following intramuscular administration, this compound is rapidly absorbed into the systemic circulation. Peak plasma concentrations (Cmax) of radiolabeled this compound and its metabolites are typically observed within 15 to 30 minutes across multiple species, indicating swift bioavailability[1].

Distribution studies, primarily conducted using ³⁵S-labeled this compound, have demonstrated that the compound and its metabolites do not accumulate in any specific organs. The radioactivity is rapidly cleared from tissues at a rate comparable to its clearance from plasma. Autoradiograms have shown a transient preference for organs involved in metabolism and excretion, such as the liver and kidneys, as well as the intestinal tract[1]. Within 24 hours, the vast majority of the administered dose is eliminated[1].

Metabolism: The Core Pathway

The primary metabolic pathway for this compound is the β-oxidation of the carboxylic acid (alpha) side chain, a common degradation route for prostaglandins[1]. This process involves the sequential shortening of the fatty acid chain, leading to the formation of dinor and tetranor metabolites, which are subsequently excreted. This metabolic alteration also serves as a method of inactivation for the compound. While the exact structures of all metabolites have not been fully elucidated in public literature, the principal mechanism is well-established.

In addition to the parent compound, a less polar metabolite has been consistently observed in plasma and urine across different species. In lactating animals, this less polar metabolite is also the main component found in milk.

Excretion

This compound and its metabolites are rapidly excreted from the body, primarily through urine and feces. Within 24 hours of administration, approximately 80-100% of the initial dose is eliminated. The ratio of urinary to fecal excretion can vary by species. For instance, in rats, about two-thirds of the dose is excreted via the kidneys and one-third via the intestinal tract. In mini-pigs, urinary and fecal excretion at 24 hours were 66.5% and 17.5%, respectively. Only a very small fraction of the parent drug is excreted unchanged (2-3% in rats). In lactating animals, a minor amount is also excreted into the milk.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of this compound (measured as total radioactivity of ³⁵S-Luprostiol and its metabolites) following intramuscular administration in various species.

Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (tmax)

| Species | Dose (mg/kg bw) | Cmax (ng eq/mL) | tmax (minutes) | Reference |

|---|---|---|---|---|

| Rat | 0.5 | Data not specified | 15 - 30 | |

| Cow (Study 1) | 0.047 | 35.58 | 20 | |

| Cow (Study 2) | 0.047 | 31.96 | 15 | |

| Mini-pig | 0.05 | 27 | 30 |

| Goat | 0.02 | 6.2 - 15.6 | 15 - 30 | |

Table 2: Excretion Profile (% of Administered Dose)

| Species | Timeframe | Urinary Excretion (%) | Fecal Excretion (%) | Total Excretion (%) | Reference |

|---|---|---|---|---|---|

| Rat | 24 hours | ~67 | ~33 | ~100 | |

| Mini-pig | 24 hours | 66.5 | 17.5 | 84 | |

| Mini-pig | 48 hours | 67.7 | 21.3 | 89 |

| Goat | 24 hours | Data not specified | Data not specified | 76 | |

Signaling Pathways

This compound functions as a potent agonist for the prostaglandin F2α (FP) receptor. The binding of this compound to this G-protein coupled receptor initiates a cascade of intracellular events that lead to luteolysis (the regression of the corpus luteum) and myometrial contractions. This is the primary and intended signaling pathway for its therapeutic effect. The available literature does not indicate significant interaction with other signaling pathways.

Experimental Protocols

The data presented in this guide are derived from in vivo studies that largely follow established methodologies for pharmacokinetic analysis. While specific, detailed protocols from the original studies are not publicly available, a generalized workflow can be constructed based on the techniques mentioned in regulatory summaries.

Generalized Protocol for in vivo this compound Metabolism Study:

-

Radiolabeling: this compound is synthesized with a radioactive isotope, typically ³⁵S, to enable tracking and quantification of the drug and its metabolites in biological samples.

-

Animal Dosing: A cohort of the target species (e.g., rats, cows) is administered a precise dose of radiolabeled this compound, usually via intramuscular injection.

-

Sample Collection: At predetermined time points, biological samples are collected. This includes blood (for plasma), urine, feces, and, in terminal studies, various tissues (liver, kidney, muscle, fat). For lactating animals, milk samples are also collected.

-

Sample Processing:

-

Plasma: Blood is centrifuged to separate plasma.

-

Tissues: Tissues are homogenized to prepare for extraction.

-

Urine/Feces/Milk: Samples may be processed directly or after extraction.

-

-

Quantification of Total Radioactivity: The total concentration of drug-related material (parent + metabolites) in each sample is determined by measuring the radioactivity using techniques like liquid scintillation counting. Results are often expressed as "ng equivalents of this compound".

-

Metabolite Profiling:

-

Extraction: Metabolites are extracted from the biological matrix using appropriate solvents.

-

Chromatographic Separation: The extract is analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its various metabolites.

-

Identification and Characterization: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used to determine the mass-to-charge ratio of the separated compounds, aiding in the structural elucidation of the metabolites.

-

References

A Comprehensive Technical Guide to the Fundamental Research of Luprostiol and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and for therapeutic applications in reproductive management. Its efficacy is rooted in its high affinity for the prostaglandin F2α receptor (FP receptor), initiating a signaling cascade that leads to the regression of the corpus luteum and a subsequent decrease in progesterone levels. This technical guide provides an in-depth overview of the fundamental research on this compound and its primary metabolite, the carboxylic acid of tetranor-luprostiol. It encompasses its mechanism of action, pharmacokinetic profiles across various species, metabolic pathways, and analytical methodologies for its quantification. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandins and their therapeutic applications.

Mechanism of Action: Prostaglandin F2α Receptor Agonism and Luteolysis

This compound exerts its physiological effects by acting as a potent agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] The binding of this compound to the FP receptor, primarily on luteal cells, initiates a cascade of intracellular events that culminate in luteolysis, the regression of the corpus luteum.

Signaling Pathway

The activation of the FP receptor by this compound triggers the Gαq protein signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC).

The downstream effects of this signaling cascade in luteal cells are multifaceted and include:

-

Inhibition of Progesterone Synthesis: this compound-induced signaling interferes with the steroidogenic pathway, leading to a rapid decline in progesterone production.

-

Apoptosis of Luteal Cells: The signaling cascade activates pro-apoptotic pathways, leading to programmed cell death of the luteal cells and the structural regression of the corpus luteum.

-

Vasoconstriction: this compound can induce vasoconstriction of the blood vessels supplying the corpus luteum, contributing to its demise.

Figure 1: this compound-induced signaling pathway leading to luteolysis.

Pharmacokinetics of this compound

This compound is rapidly absorbed following intramuscular injection, with peak plasma concentrations generally reached within 30 minutes in several species. It is distributed to various tissues, with the highest concentrations found in the kidney and liver. This compound has a relatively short half-life, leading to a rapid decline in plasma concentrations.[1]

Table 1: Pharmacokinetic Parameters of this compound in Various Species

| Species | Dose (mg) | Route | Tmax (min) | t½ (hours) |

| Cow | 15 | IM | 17.5 | 2 |

| Mare | 7.5 | IM | 37.5 | 1.5 |

| Goat | - | IM | 22.5 | 1.1 |

| Sheep | - | IM | 30 | 1.5 |

| Rat | 0.5/kg | IM | 15-30 | 5-7.5 |

Data compiled from product characteristics and pharmacokinetic studies.[1][2]

Metabolism of this compound

The primary metabolic pathway for this compound is β-oxidation of the carboxylic acid side chain. This process results in the formation of the main metabolite, the carboxylic acid of tetranor-luprostiol.[1] This metabolite is then further derivatized for excretion. This compound is rapidly metabolized, and both the parent compound and its metabolites are primarily excreted via urine and feces.

References

Methodological & Application

Application Notes and Protocols for Luprostiol-Mediated Oestrus Synchronization in Mares

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent utilized in equine reproduction to synchronize oestrus. Its primary mechanism of action is the induction of luteolysis, the regression of the corpus luteum (CL), which results in a rapid decline in progesterone levels. This hormonal shift allows for the initiation of a new follicular phase, leading to oestrus and subsequent ovulation. Effective oestrus synchronization is pivotal for the successful implementation of assisted reproductive technologies (ART) such as artificial insemination (AI) and embryo transfer. These application notes provide detailed experimental protocols for the use of this compound in mares, summarize key quantitative data from relevant studies, and illustrate the associated physiological pathways.

Data Presentation

The following tables summarize the efficacy of this compound in oestrus synchronization protocols as derived from peer-reviewed studies.

Table 1: Comparison of this compound and d-cloprostenol in combination with hCG for Oestrus Synchronization in Mares [1]

| Parameter | This compound (LUP) Group (n=cycles) | d-cloprostenol (CLO) Group (n=cycles) | Spontaneous Oestrus (CON) Group (n=cycles) |

| Dosage | 3.75 mg this compound, i.m. | 30 µg d-cloprostenol, i.m. | N/A |

| Interval from Induction of Luteolysis to hCG Injection (days) | 4.4 ± 0.3 | 5.1 ± 0.3 | N/A |

| Interval from Induction of Luteolysis to Ovulation (days) | 6.5 ± 0.4 | 7.2 ± 0.4 | N/A |

| Interval from hCG Injection to Ovulation (days) | 2.2 ± 0.2* | 2.8 ± 0.2 | 2.5 ± 0.1 |

| Ovulation within 48h of hCG Injection (%) | Higher than CLO and CON | - | - |

| Pregnancy Rate | Not significantly different | Not significantly different | Not significantly different |

*Indicates a statistically significant difference (p<0.01) compared to CLO and CON groups. Data from Kuhl et al., 2017.

Table 2: Efficacy of this compound in Inducing Luteolysis in Mares [2]

| Parameter | This compound (LUP) Group | d-cloprostenol (CLO) Group | Saline (CON) Group |

| Dosage | 3.75 mg this compound, i.m. | 22.5 µg d-cloprostenol, i.m. | 0.5 ml Saline, i.m. |

| Treatment Day post-ovulation | Day 8 | Day 8 | Day 8 |

| Progesterone Decline to Baseline | Within 2 days | Within 2 days | No significant decline |

| Treatment to Ovulation Interval (days) | 9.4 ± 0.4 | 9.4 ± 1.3 | 16.1 ± 0.8 |

*Indicates a statistically significant shorter interval (p<0.001) compared to the CON group. Data from Kuhl et al., 2016.

Experimental Protocols

Protocol 1: Single-Dose this compound for Oestrus Synchronization

This protocol is suitable for mares with a confirmed mature corpus luteum (i.e., between 5 and 14 days post-ovulation).

Materials:

-

This compound solution for injection

-

Sterile syringes and needles

-

Ultrasonography equipment with a linear rectal probe

-

Human Chorionic Gonadotropin (hCG) for injection

-

Teasing stallion

Procedure:

-

Initial Veterinary Examination: Conduct a thorough reproductive examination of the mare, including transrectal ultrasonography of the ovaries and uterus. Confirm the presence of a mature corpus luteum. The mare should be in the diestrus phase of her cycle.[3]

-

Administration of this compound: Administer a single intramuscular (i.m.) injection of 3.75 mg of this compound.[1][2]

-

Oestrus Detection: Beginning 24 hours post-injection, monitor the mare daily for behavioural signs of oestrus (e.g., receptivity to a stallion). Oestrus is typically observed within 2 to 4 days post-injection.

-

Follicular Monitoring: Once signs of oestrus are detected, perform daily or every-other-day transrectal ultrasonography to monitor follicular growth.

-

Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (typically ≥35 mm in diameter) and uterine oedema is present, administer an intravenous (i.v.) injection of 1500-3000 IU of hCG to induce ovulation.

-

Insemination: Artificial insemination should be timed to occur within 24 to 48 hours after hCG administration, as ovulation is expected within this timeframe.

-

Confirmation of Ovulation: Perform ultrasonography 24 and 48 hours post-insemination to confirm ovulation has occurred.

Protocol 2: Two-Dose this compound Protocol for Group Synchronization

This protocol is designed for synchronizing a group of mares without prior knowledge of their cycle stage.

Materials:

-

This compound solution for injection

-

Sterile syringes and needles

-

Ultrasonography equipment with a linear rectal probe

-

Human Chorionic Gonadotropin (hCG) for injection

-

Teasing stallion

Procedure:

-

First this compound Administration: Administer an initial i.m. injection of 3.75 mg of this compound to all mares in the group.

-

Second this compound Administration: Fourteen days after the first injection, administer a second i.m. injection of 3.75 mg of this compound to all mares. This two-dose regimen ensures that all mares will have a responsive corpus luteum at the time of the second injection. Approximately 90% of mares are expected to show signs of oestrus following the second injection.

-

Oestrus Detection and Monitoring: Begin daily oestrus detection 24 hours after the second this compound injection.

-

Follicular Monitoring: Initiate transrectal ultrasonography to monitor follicular development once mares begin to show signs of oestrus.

-

Induction of Ovulation: When a dominant follicle reaches a pre-ovulatory size (≥35 mm) with associated uterine oedema, administer 1500-3000 IU of hCG i.v.

-

Insemination: Perform artificial insemination 24 to 48 hours following hCG administration.

-

Confirmation of Ovulation: Confirm ovulation via ultrasonography 24 and 48 hours post-insemination.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Luteolysis

References

Application Notes and Protocols for the Use of Luprostiol in Inducing Parturition in Goats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The induction of parturition in goats is a valuable management tool in both commercial and research settings. It allows for scheduled kidding, enabling closer supervision, reduced neonatal mortality, and the facilitation of timed experimental procedures. Luprostiol, a synthetic analogue of prostaglandin F2α (PGF2α), is an effective luteolytic agent used to initiate this process. This document provides detailed application notes and protocols for the use of this compound in inducing parturition in goats, based on published research.

In goats, pregnancy is dependent on progesterone produced by the corpus luteum (CL) throughout gestation.[1][2] this compound and other PGF2α analogues function by inducing luteolysis, which is the breakdown of the CL.[1] This leads to a rapid decrease in plasma progesterone levels, mimicking the natural trigger for the onset of labor.[1][3] The subsequent hormonal cascade, including an increase in estrogen and the release of oxytocin, initiates uterine contractions and culminates in parturition.

Data Presentation

The following tables summarize quantitative data from key studies on the use of this compound for the induction of parturition in goats.

Table 1: Efficacy of Different this compound Dosages Compared to other Prostaglandins

| Treatment Group | N | Dosage | Route | Interval to Parturition (mean ± SEM, hours) | Live Kids (%) | Dystocia Incidence (%) | Reference |

| This compound (L) | 20 | 7.5 mg | IM | 33.3 ± 0.9 | 94.9 | 20.0 | |

| This compound (L50) | 18 | 3.75 mg | IM | 34.1 ± 1.8 | 92.1 | 22.0 | |

| R-Cloprostenol (Cl) | 19 | 75 µg | IM | 35.1 ± 1.5 | 93.9 | 21.1 | |

| Saline (Control) | 15 | 1 ml | IM | 99.4 ± 12.1 | N/A | 20.0 |

Table 2: Hormonal and Physiological Responses to Induction

| Parameter | Time Point | Observation | Reference |

| Plasma Progesterone | 24 hours post-induction | Intense drop to <2 ng/ml | |

| Placental Expulsion | Post-parturition | Within 2 hours after induction |

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound-Induced Parturition

Caption: Signaling cascade of this compound-induced parturition in goats.

Experimental Workflow for Induction Studies

Caption: Experimental workflow for studying this compound-induced parturition.

Experimental Protocols

Protocol 1: Induction of Parturition Using this compound

Objective: To induce parturition in pregnant goats at term.

Materials:

-

Pregnant does (day 144-145 of gestation) with confirmed breeding dates.

-

This compound solution (e.g., 7.5 mg/ml).

-

Sterile syringes and needles (e.g., 3 ml syringe, 20-gauge needle).

-

Animal identification supplies (e.g., ear tags).

-

Monitoring equipment (stopwatch, observation sheets).

-

Kidding kit (lubricant, gloves, towels, naval dip).

Methodology:

-

Animal Selection and Preparation:

-

Select healthy, pregnant does with a known and confirmed gestation length of at least 144 days. Miscalculation of gestation length can lead to the delivery of premature and non-viable kids.

-

House the selected animals in a clean, dry, and well-bedded pen where they can be continuously observed.

-

Allow for an acclimatization period of at least 24 hours before the start of the experiment.

-

-

Treatment Administration:

-

On day 145 of pregnancy, administer a single intramuscular (IM) injection of this compound.

-

Dosage Regimens:

-

High Dose: 7.5 mg of this compound.

-

Low Dose: 3.75 mg of this compound.

-

-

Administer the injection into the deep gluteal or neck muscles using aseptic techniques.

-

A control group should be administered a placebo (e.g., 1 ml of sterile saline solution) via the same route.

-

-

Post-Injection Monitoring:

-

Begin continuous observation of the does immediately following the injection.

-

Record the time of injection and the onset of parturition (defined as the appearance of the amniotic sac or fetal parts at the vulva).

-

The expected interval from injection to parturition is typically between 30 and 40 hours.

-

Monitor for and record any instances of dystocia (difficult birth). The incidence of dystocia is generally not significantly different from spontaneous births.

-

Record the time of expulsion of the fetal membranes (placenta). This typically occurs within 2 hours of kidding in induced does.

-

-

Neonatal and Maternal Assessment:

-

Assess the viability of all kids at birth (e.g., breathing, activity, suckling reflex).

-

Record the number of live and stillborn kids.

-

Monitor the health of the doe postpartum for any adverse effects, such as retained placenta or metritis.

-

Protocol 2: Blood Sampling for Hormonal Analysis

Objective: To quantify the change in plasma progesterone concentrations following this compound administration.

Materials:

-

Blood collection tubes (e.g., EDTA or heparinized tubes).

-

Needles and vacutainer system or syringes.

-

Centrifuge.

-

Cryovials for plasma storage.

-

-20°C or -80°C freezer.

Methodology:

-

Sampling Schedule:

-

Collect a pre-treatment blood sample (0 hours) immediately before this compound administration.

-

Collect subsequent blood samples at timed intervals, for example, at 12, 24, and 36 hours post-injection, and at the time of parturition.

-

-

Blood Collection:

-

Collect approximately 5-10 ml of blood via jugular venipuncture into appropriate anticoagulant tubes.

-

Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

-

-

Plasma Separation and Storage:

-

Centrifuge the blood samples at approximately 1500 x g for 15 minutes at 4°C within one hour of collection.

-

Carefully pipette the plasma supernatant into labeled cryovials.

-

Store the plasma samples at -20°C or lower until analysis.

-

-

Hormone Analysis:

-

Analyze plasma progesterone concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Results are expected to show a sharp decline in progesterone levels within 24 hours of this compound injection.

-

Logical Relationships

Factors Influencing Induction Success

Caption: Key factors influencing the outcomes of parturition induction in goats.

References

Application Notes and Protocols for Luprostiol in Bovine Luteolysis Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of luprostiol, a synthetic prostaglandin F2α (PGF2α) analogue, for the induction of luteolysis in bovine research. This document outlines recommended dosage calculations, detailed experimental protocols, and the underlying physiological mechanisms of action.

Introduction to this compound and Luteolysis

Mechanism of Action: PGF2α Signaling Pathway

This compound exerts its luteolytic effect by binding to the prostaglandin F2α receptor (PTGFR), a G-protein coupled receptor located on the plasma membrane of luteal cells.[1][4] This binding initiates a cascade of intracellular signaling events that ultimately lead to the cessation of progesterone production (functional luteolysis) and the structural regression of the CL through apoptosis.

The key signaling pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of the mitogen-activated protein kinase (MAPK) signaling cascade, including the extracellular signal-regulated kinase (ERK). This signaling cascade ultimately alters gene expression, leading to the inhibition of steroidogenesis and the initiation of apoptosis.

PGF2α Signaling Pathway in Bovine Luteal Cells.

This compound Dosage Calculation

The recommended dosage of this compound for inducing luteolysis in bovine studies varies based on the animal's physiological state (cow vs. heifer) and the specific research objectives. The standard dosages are derived from clinical trials and product recommendations.

| Animal Category | Recommended this compound Dose | Reference |

| Cows | 15 mg | |

| Heifers | 7.5 mg |

Dose-Response Studies:

Several studies have investigated the efficacy of varying doses of this compound. The following table summarizes the findings of key dose-response studies.

| Study | Animal Model | This compound Doses Administered | Key Findings |

| Plata et al. (1989) | Multiparous lactating beef cows | 3.8 mg, 7.5 mg, 15 mg, 30 mg | Doses ≥ 7.5 mg resulted in a synchronous estrous response in 75-95% of cows. 15 mg and 30 mg doses resulted in greater overall pregnancy rates. |

| Meira et al. | Non-lactating Nelore cows | 15 mg (IM), 7.5 mg (IM), 3.75 mg (IM), 7.5 mg (IVSM) | 15 mg and 7.5 mg (IM and IVSM) resulted in a higher proportion of cows exhibiting luteolysis compared to lower doses. |

IM: Intramuscular; IVSM: Intravulvosubmucosal

Experimental Protocols

The following protocols provide a detailed methodology for conducting bovine luteolysis studies using this compound.

General Experimental Workflow

General Experimental Workflow for Bovine Luteolysis Studies.

Detailed Protocol for a Luteolysis Induction Study

Objective: To evaluate the efficacy of a single 15 mg intramuscular dose of this compound for inducing luteolysis in cycling beef cows.

1. Animal Selection and Preparation:

- Select healthy, cycling, non-pregnant, multiparous beef cows.

- Confirm cyclicity through observation of at least one estrous cycle or via transrectal ultrasonography to identify a corpus luteum.

- House the animals in a consistent environment and provide ad libitum access to feed and water for an acclimatization period of at least two weeks.

2. Estrus Synchronization (Optional but Recommended):

- To ensure all animals are in a similar stage of the estrous cycle, a synchronization protocol can be employed. A common method is the Ovsynch protocol.

- Day 0: Administer Gonadotropin-Releasing Hormone (GnRH).

- Day 7: Administer PGF2α (this can be the experimental this compound treatment).

- Day 9: Administer a second dose of GnRH.

3. This compound Administration:

- On Day 7 of the estrous cycle (where Day 0 is the day of estrus), administer a single 15 mg dose of this compound via deep intramuscular injection in the neck region.

- Use a sterile 1.5-inch, 18-gauge needle.

4. Monitoring of Luteolysis:

5. Data Analysis:

- Analyze changes in progesterone concentrations and CL size over time using appropriate statistical methods (e.g., repeated measures ANOVA).

- Calculate the percentage of animals that exhibit luteolysis and return to estrus within the observation period.

Summary and Conclusion

This compound is an effective tool for inducing luteolysis in bovine research. The standard recommended doses are 15 mg for cows and 7.5 mg for heifers, administered via intramuscular injection. Careful adherence to detailed experimental protocols, including precise monitoring of progesterone levels and corpus luteum regression, is crucial for obtaining reliable and reproducible results. The signaling pathway initiated by this compound provides a basis for further research into the molecular mechanisms of luteolysis. These application notes and protocols are intended to serve as a comprehensive resource for researchers in the field of bovine reproduction.

References

- 1. Patterns of Gene Expression in the Bovine Corpus Luteum Following Repeated Intrauterine Infusions of Low Doses of Prostaglandin F2alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Prostaglandin F2alpha regulates distinct physiological changes in early and mid-cycle bovine corpora lutea. | Semantic Scholar [semanticscholar.org]

- 3. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling of Luteal Transcriptome during Prostaglandin F2-Alpha Treatment in Buffalo Cows: Analysis of Signaling Pathways Associated with Luteolysis | PLOS One [journals.plos.org]

Application Notes and Protocols for Developing an In Vivo Model to Study Luprostiol Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luprostiol is a synthetic analog of prostaglandin F2α (PGF2α) that potently induces luteolysis, the regression of the corpus luteum.[1][2] This property makes it a valuable tool in veterinary medicine for estrus synchronization and treatment of reproductive disorders.[3][4] In a research and drug development context, establishing a robust in vivo model to study the effects of this compound is crucial for understanding its mechanism of action, evaluating its efficacy and safety, and discovering new therapeutic applications.

These application notes provide a comprehensive guide to developing and utilizing a rodent model for studying this compound's effects, with a focus on its luteolytic and broader systemic impacts. The provided protocols are designed to be adapted to specific research questions and institutional guidelines.

Mechanism of Action and Signaling Pathway

This compound, like other PGF2α analogs, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G protein-coupled receptor (GPCR).[5] The activation of the FP receptor initiates a cascade of intracellular signaling events that vary depending on the cell type. In luteal cells, the primary target for luteolysis, the signaling pathway leads to a decrease in progesterone production and ultimately, apoptosis.

The binding of this compound to the FP receptor, which is coupled to the Gq alpha subunit (Gαq), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).

Downstream of this initial cascade, other signaling pathways are modulated. For instance, PGF2α-FP receptor signaling can lead to the activation of the ERK1/2 and mTOR pathways, which are involved in cell proliferation and growth. In the context of luteolysis, PGF2α signaling is associated with an increase in the pro-apoptotic protein Bax and the activation of caspases 9 and 3, key executioners of apoptosis. There is also evidence for the involvement of the STAT3 and inhibition of the AKT signaling pathways in PGF2α-induced luteolysis.

Figure 1: this compound Signaling Pathway in Luteal Cells.

Experimental Workflow for In Vivo Model Development

The development of an in vivo model to study this compound's effects typically follows a structured workflow, from initial dose-ranging studies to detailed pharmacodynamic and mechanistic investigations.

Figure 2: Experimental Workflow for In Vivo Model Development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (0.5 mg/kg) | Intramuscular (0.5 mg/kg) | Oral (0.5 mg/kg) |

| tmax | - | 15-30 minutes | 15-30 minutes |

| Bioavailability | 100% | 80-100% | 80-100% |

| Terminal Half-life (t½) | 5-7.5 hours | 5-7.5 hours | 5-7.5 hours |

| Excretion (24h) | 2/3 kidney, 1/3 intestinal tract | 2/3 kidney, 1/3 intestinal tract | 2/3 kidney, 1/3 intestinal tract |

| Unchanged Drug Excreted | 2-3% | 2-3% | 2-3% |

| Data sourced from the Committee for Veterinary Medicinal Products summary report. |

Table 2: Acute Toxicity of this compound in Rodents

| Species | Route | LD50 | Parenteral NOEL | Oral NOEL |

| Rat (male) | Intravenous | 116 mg/kg | 1 mg/kg | 75 mg/kg |

| Rat (female) | Intravenous | 130 mg/kg | 1 mg/kg | 75 mg/kg |

| Mouse | - | - | 3 mg/kg | 150 mg/kg |

| Data sourced from the Committee for Veterinary Medicinal Products summary report. |

Table 3: Dose-Response of this compound for Parturition Induction in Sows (for extrapolation)

| Group | This compound Dose (mg) | Treatment-to-First-Pig Interval (hours) |

| A (Control) | 0 | 76.0 |

| B | 1.88 | 54.4 |

| C | 3.75 | 40.0 |

| D | 7.5 | 26.3 |

| E | 15 | 31.0 |

| Data adapted from Diehl & Newby, 1989. This data from a larger animal model can be used as a starting point for dose-range finding studies in rodents, taking into account allometric scaling. |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound in Rodents

1.1. Materials:

-

This compound (pharmaceutical grade if available)

-

Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS))

-

Sterile syringes and needles (appropriate gauge for the route of administration and animal size)

-

Vortex mixer

-

Sterile filtration unit (0.22 µm) if preparing a solution from a non-sterile powder

1.2. Preparation of Dosing Solution:

-

Determine the desired concentration of this compound based on the target dose (mg/kg) and the dosing volume.

-

Aseptically weigh the required amount of this compound powder.

-